5,7-Difluoro-1-benzofuran
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Overview
Description
5,7-Difluoro-1-benzofuran is a chemical compound belonging to the benzofuran family, characterized by the presence of two fluorine atoms at the 5th and 7th positions on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-1-benzofuran typically involves the introduction of fluorine atoms into the benzofuran ring. One common method is the electrophilic fluorination of a pre-formed benzofuran ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorination techniques can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzofuran ring, leading to the formation of partially or fully reduced products.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
5,7-Difluoro-1-benzofuran has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5,7-Difluoro-1-benzofuran involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, potentially leading to increased efficacy in therapeutic applications. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
5-Fluoro-1-benzofuran: Contains a single fluorine atom and exhibits different reactivity and biological activity compared to 5,7-Difluoro-1-benzofuran.
7-Fluoro-1-benzofuran: Similar to 5-Fluoro-1-benzofuran but with the fluorine atom at the 7th position.
1-Benzofuran: The parent compound without any fluorine substitution, used as a reference for studying the effects of fluorination.
Uniqueness: this compound is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H4F2O |
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Molecular Weight |
154.11 g/mol |
IUPAC Name |
5,7-difluoro-1-benzofuran |
InChI |
InChI=1S/C8H4F2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H |
InChI Key |
NOWFKCHQXFGPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)F)F |
Origin of Product |
United States |
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